4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
4-(4-methylpentoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-10(2)6-5-8-14-7-3-4-9-15(11,12)13/h10H,3-9H2,1-2H3 |
InChI Key |
YLUDLJRKTZXZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride
General Synthetic Strategy
The preparation of this compound typically involves the sulfonylation of the corresponding 4-((4-Methylpentyl)oxy)butanol precursor with a sulfonyl chloride-forming reagent, most commonly chlorosulfonic acid or thionyl chloride. The general synthetic scheme can be represented as:
$$
\text{4-((4-Methylpentyl)oxy)butanol} + \text{Chlorosulfonic acid (or SOCl}2) \rightarrow \text{this compound} + \text{HCl (or SO}2 + \text{HCl)}
$$
This approach leverages the high electrophilicity of chlorosulfonic acid or thionyl chloride to convert the terminal hydroxyl group into the sulfonyl chloride functionality under controlled conditions.
Detailed Preparation Routes
Sulfonylation with Chlorosulfonic Acid
- Procedure: The 4-((4-Methylpentyl)oxy)butanol is reacted with chlorosulfonic acid at low temperature (often below 0 °C to room temperature) to minimize side reactions and decomposition.
- Reaction Conditions: The reaction is typically carried out under an inert atmosphere to avoid moisture, which can hydrolyze the sulfonyl chloride.
- Work-up: After completion, the reaction mixture is quenched carefully, and the product is isolated by extraction and purification, often via recrystallization or chromatography.
- Yield and Purity: This method generally provides high yields with good purity, suitable for further synthetic applications.
This method is analogous to the preparation of related sulfonyl chlorides, such as 4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride, where chlorosulfonic acid reacts with the corresponding alcohol precursor to afford the sulfonyl chloride in good yield and purity.
Sulfonylation with Thionyl Chloride
- Procedure: The corresponding 4-((4-Methylpentyl)oxy)butanol is treated with thionyl chloride, often in the presence of a solvent such as N,N-dimethylformamide (DMF) which acts as a catalyst.
- Reaction Conditions: Typical conditions involve heating at around 70 °C for extended periods (e.g., 72 hours) under nitrogen atmosphere to ensure complete conversion.
- Work-up: After the reaction, excess thionyl chloride and solvent are removed under reduced pressure. The crude product is purified by washing with toluene and drying under vacuum.
- Yield: This method has been reported to give yields up to 90% in similar sulfonyl chloride preparations, such as 4-chlorobutane-1-sulfonyl chloride.
Alternative Synthetic Approaches
Chlorination of Sulfonyl Precursors
A patented method for preparing 4-chlorobutane-1-sulfonyl chloride involves chlorination of thiophane derivatives in aqueous acidic media with controlled chlorine feed, maintaining temperature between 20 to 90 °F (approx. 4 to 32 °C). This method yields the sulfonyl chloride as a water-insoluble phase separated from aqueous impurities. Although this method is specific to 4-chlorobutane-1-sulfonyl chloride, similar principles could be adapted for preparing this compound by modifying the thiocompound precursor accordingly.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .
Scientific Research Applications
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. This interaction leads to the formation of covalent bonds with the nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl Chloride
4-(Tert-butoxy)butane-1-sulfonyl Chloride
- CAS : 1342203-40-0 .
- Molecular Weight : 228.73 g/mol.
- Key Differences : The tert-butoxy group introduces significant steric bulk compared to the linear 4-methylpentyl chain. This may reduce reactivity in nucleophilic substitutions due to hindered access to the sulfonyl chloride moiety.
- Purity : 98%, comparable to the target compound’s 98% purity .
Aromatic Sulfonyl Chlorides
4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride
4-(Octyloxy)benzene-1-sulfonyl Chloride
- Molecular Formula : C₁₄H₂₁ClO₃S .
- Molecular Weight : 304.83 g/mol.
- Key Differences: The octyloxy chain (linear C₈ alkyl) increases hydrophobicity versus the branched C₆ chain in the target compound. This could influence solubility in non-polar solvents or lipid bilayer interactions in biological systems.
Data Table: Comparative Analysis of Sulfonyl Chlorides
Research Findings and Implications
Reactivity and Steric Effects :
- The tert-butoxy analog’s steric bulk likely reduces its reactivity in sulfonylation reactions compared to the target compound’s linear chain .
- Branched isomers (e.g., 4-methylpentan-2-yl vs. 4-methylpentyl) may exhibit subtle differences in reaction kinetics due to spatial hindrance .
Solubility and Hydrophobicity: The octyloxybenzene derivative’s long alkyl chain enhances hydrophobicity, making it suitable for lipid-soluble applications, whereas the target compound’s shorter branched chain balances solubility in polar and non-polar media .
Applications in Drug Development: Aromatic sulfonyl chlorides (e.g., 4-(5-chloropentanamido)benzene-1-sulfonyl chloride) are preferred for conjugating with aromatic APIs, while aliphatic variants like the target compound may optimize pharmacokinetics in non-aromatic drug candidates .
Biological Activity
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride, also known by its CAS number 1691950-45-4, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₁₀H₂₁ClO₃S, with a molecular weight of 256.79 g/mol. The structure features a sulfonyl chloride group, which is known for its reactivity and ability to form sulfonamides and other derivatives.
Biological Activity Overview
The biological activity of sulfonyl chlorides is often linked to their ability to act as electrophiles in various biochemical pathways. The specific activities of this compound include:
- Inhibition of Enzymatic Activity : Sulfonyl chlorides can inhibit enzymes through the formation of covalent bonds with nucleophilic sites on proteins, potentially affecting metabolic pathways.
- Antimicrobial Properties : Some studies suggest that compounds with sulfonyl chloride moieties exhibit antimicrobial activity against various pathogens.
- Cytotoxic Effects : The compound may induce cytotoxicity in certain cell lines, which could be relevant for cancer research.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the following points summarize potential mechanisms:
- Covalent Modification : Reactivity with nucleophilic amino acids (like cysteine or lysine) in proteins can lead to altered protein function.
- Signal Transduction Interference : By modifying key signaling proteins, the compound may disrupt normal cellular signaling pathways.
- Cell Membrane Interaction : The hydrophobic nature due to the alkyl group may facilitate interaction with cell membranes, influencing permeability and cellular uptake.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with sulfonyl chlorides and related compounds. Here are notable findings related to this compound:
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated that similar sulfonyl chlorides showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. |
| Cytotoxicity Assay | In vitro assays indicated that certain derivatives exhibited cytotoxic effects on HeLa cells, suggesting potential applications in cancer therapy. |
| Enzyme Inhibition Studies | Investigated the inhibition of specific enzymes involved in metabolic pathways; results indicated IC50 values in the micromolar range for related compounds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization strategies include:
- Temperature control : Maintaining 0–5°C during chlorination minimizes side reactions like hydrolysis .
- Solvent selection : Anhydrous dichloromethane or toluene improves reagent stability and reaction efficiency .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirms the presence of the 4-methylpentyloxy group (δ ~1.2–1.6 ppm for methyl branches) and sulfonyl chloride moiety (no proton signals) .
- IR Spectroscopy : Identifies S=O stretching vibrations at ~1360 cm⁻¹ and 1170 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~280–290 (M⁺) validate the molecular formula .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methylpentyloxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Answer :
- Steric effects : The bulky 4-methylpentyloxy group reduces accessibility to the sulfonyl chloride, slowing reactions with large nucleophiles (e.g., hindered amines) .
- Electronic effects : The electron-donating alkoxy group slightly deactivates the sulfonyl chloride, requiring polar aprotic solvents (e.g., DMF) to enhance electrophilicity .
- Comparative studies : Analogues with shorter alkoxy chains (e.g., methoxy) exhibit faster reaction rates due to reduced steric hindrance .
Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during the synthesis and application of this compound?
- Answer :
- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
- Low-temperature storage : Store at –20°C in sealed containers to prevent hydrolysis .
- In-situ derivatization : Convert the sulfonyl chloride to stable intermediates (e.g., sulfonamides) immediately after synthesis .
Q. How can researchers resolve discrepancies in reported reactivity data for sulfonyl chlorides with varying alkoxy substituents?
- Answer :
- Systematic kinetic studies : Compare reaction rates under standardized conditions (solvent, temperature, nucleophile concentration) to isolate substituent effects .
- Computational modeling : Density Functional Theory (DFT) calculations predict electronic and steric contributions to reactivity .
- Cross-validation : Reproduce published protocols with high-purity reagents to identify inconsistencies caused by impurities .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
